![molecular formula C14H30O2Si B14294019 Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 128622-13-9](/img/structure/B14294019.png)
Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((tert-Butyldimethylsilyl)oxy)octanal is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an octanal molecule. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((tert-Butyldimethylsilyl)oxy)octanal typically involves the protection of an octanal molecule with a tert-butyldimethylsilyl group. One common method involves the reaction of octanal with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of 8-((tert-Butyldimethylsilyl)oxy)octanal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
8-((tert-Butyldimethylsilyl)oxy)octanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in pyridine.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetra-n-butylammonium fluoride in THF at room temperature.
Major Products Formed
Oxidation: 8-((tert-Butyldimethylsilyl)oxy)octanoic acid.
Reduction: 8-((tert-Butyldimethylsilyl)oxy)octanol.
Substitution: Various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
8-((tert-Butyldimethylsilyl)oxy)octanal is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:
Protecting Group: Used to protect hydroxyl groups during multi-step synthesis processes.
Intermediate: Serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.
Synthetic Glycobiology: Acts as a reagent in the stereocontrolled production of sugars like erythrose.
Mecanismo De Acción
The mechanism of action of 8-((tert-Butyldimethylsilyl)oxy)octanal primarily involves the stability provided by the TBDMS group. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other functional groups. The stability is due to the formation of a strong Si-O bond and the steric hindrance provided by the tert-butyl group .
Comparación Con Compuestos Similares
Similar Compounds
8-((tert-Butyldimethylsilyl)oxy)octanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
8-Chloro-1-octanol, tert-butyldimethylsilyl ether: Contains a chlorine atom instead of an aldehyde group.
Uniqueness
8-((tert-Butyldimethylsilyl)oxy)octanal is unique due to its combination of an aldehyde group and a TBDMS-protected hydroxyl group. This combination allows it to participate in a wide range of chemical reactions while maintaining stability and selectivity .
Propiedades
Número CAS |
128622-13-9 |
|---|---|
Fórmula molecular |
C14H30O2Si |
Peso molecular |
258.47 g/mol |
Nombre IUPAC |
8-[tert-butyl(dimethyl)silyl]oxyoctanal |
InChI |
InChI=1S/C14H30O2Si/c1-14(2,3)17(4,5)16-13-11-9-7-6-8-10-12-15/h12H,6-11,13H2,1-5H3 |
Clave InChI |
BTNWTGHRPRWAIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


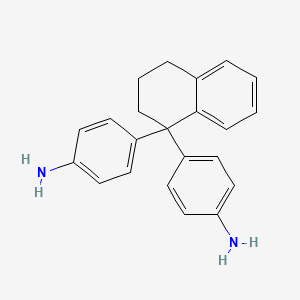
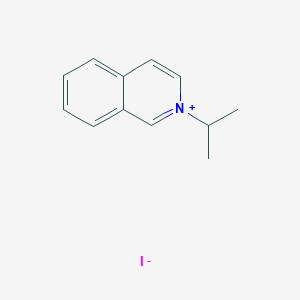

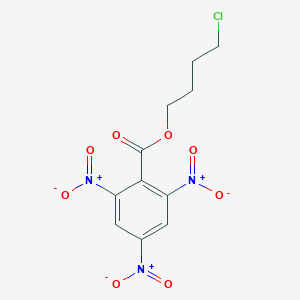

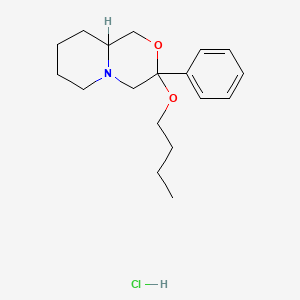
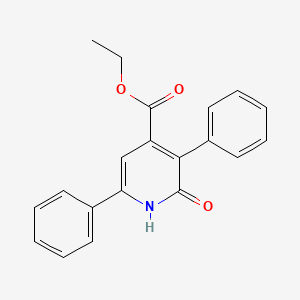
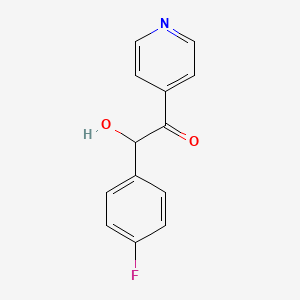
![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)
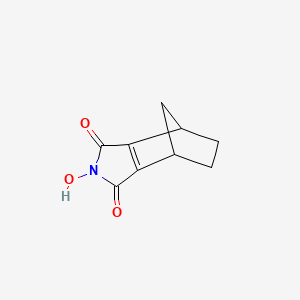

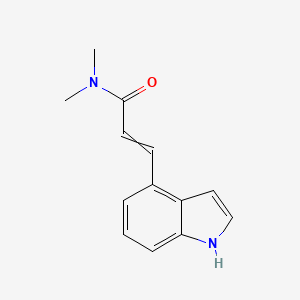
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)

